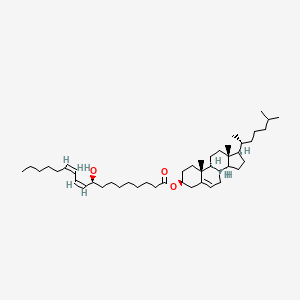

9(S)-HODE cholesteryl ester

Beschreibung

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9S,10Z,12Z)-9-hydroxyoctadeca-10,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16-/t35-,37-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWABJCAEDQEGO-OTHQBIEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C/[C@H](CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 9(S)-HODE Cholesteryl Ester: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) cholesteryl ester, a significant lipid mediator for research applications. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key signaling pathways to facilitate its use in metabolic research, particularly in studies related to atherosclerosis and inflammatory signaling.

Introduction

9(S)-HODE is a biologically active oxidized metabolite of linoleic acid, produced enzymatically by lipoxygenases or through non-enzymatic free radical oxidation.[1] It is found esterified to cholesterol in biological systems, particularly within atherosclerotic lesions.[2][3] The cholesteryl ester form is of significant interest to researchers as it represents a major storage and transport form of this signaling molecule within lipoproteins and lipid droplets. 9(S)-HODE has been identified as a ligand for the G protein-coupled receptor 132 (GPR132) and peroxisome proliferator-activated receptor-gamma (PPARγ), implicating it in various physiological and pathological processes, including inflammation, macrophage function, and the development of atherosclerosis.[4][5] This guide details the synthesis of 9(S)-HODE cholesteryl ester to serve as a standard for analytical studies and for use in in vitro and in vivo research models.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the initial synthesis of the free fatty acid, 9(S)-HODE, followed by its esterification with cholesterol.

Step 1: Synthesis of 9(S)-HODE

The synthesis of 9(S)-HODE is achieved through the stereospecific enzymatic oxidation of linoleic acid to 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HPODE), followed by the reduction of the hydroperoxide group.

Experimental Protocol: Synthesis of 9(S)-HODE from Linoleic Acid

-

Enzymatic Oxidation of Linoleic Acid:

-

Suspend 1.0 g of linoleic acid in 300 ml of 0.1 M phosphate buffer (pH 5.6) containing 1 ml of Tween 20.

-

Homogenize 1 kg of fresh tomatoes in 500 ml of the same phosphate buffer.

-

Add the tomato homogenate to the linoleic acid suspension.

-

Stir the mixture vigorously in air for 5 hours. The lipoxygenase present in the tomato homogenate will catalyze the formation of 9(S)-HPODE.

-

Terminate the reaction by adjusting the pH to 2–3 with 2 N H₂SO₄.[6]

-

Extract the aqueous solution three times with 100 ml of diethyl ether. Centrifugation (1500 rpm, 10 min) may be required to separate the layers.[6]

-

-

Reduction of 9(S)-HPODE to 9(S)-HODE:

-

Combine the diethyl ether extracts and dry over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent under reduced pressure at 20°C.

-

Dissolve the crude 9(S)-HPODE (approximately 0.50 g) in a mixture of 100 ml of chloroform, 200 ml of methanol, and 80 ml of H₂O.

-

Adjust the pH of the solution to 3 with 2 N HCl.

-

Add 395 mg of SnCl₂·2H₂O and stir the reaction mixture. The reaction is typically complete after 2 hours.[6]

-

-

Purification of 9(S)-HODE:

-

After reduction, extract the mixture with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

The crude 9(S)-HODE can be purified by silica gel column chromatography using a solvent system such as hexane/isopropanol/acetic acid (99:1:0.1, v/v).[6]

-

Monitor the fractions by UV absorbance at 234 nm.

-

Combine the fractions containing pure 9(S)-HODE and evaporate the solvent.

-

Step 2: Esterification of 9(S)-HODE with Cholesterol

The esterification of 9(S)-HODE with cholesterol can be achieved through chemical methods such as Steglich esterification or by enzymatic catalysis using lipases.

Experimental Protocol: Steglich Esterification of 9(S)-HODE with Cholesterol

-

Reaction Setup:

-

Dissolve 9(S)-HODE (1 equivalent) and cholesterol (1.2 equivalents) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.

-

In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) in anhydrous DCM.

-

-

Esterification Reaction:

-

Slowly add the DCC or EDC solution to the mixture of 9(S)-HODE, cholesterol, and DMAP at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a solvent system such as hexane:ethyl acetate (e.g., 8:2 v/v).

-

-

Work-up and Purification:

-

If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If EDC is used, the urea byproduct is water-soluble and can be removed by aqueous extraction.

-

Wash the filtrate/organic layer sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.[7]

-

Quantitative Data

The following tables summarize the key quantitative data for 9(S)-HODE and its cholesteryl ester.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₄₅H₇₆O₃ | [2] |

| Molecular Weight | 665.1 g/mol | [2] |

| Appearance | Solid | - |

| UV λmax | 234 nm | [3] |

| Mass Spec (ESI-MS/MS) | MH⁺: 666.1, -H₂O: 648.5, -HODE: 369.3 | [8] |

Table 2: Purity and Yield Data (Hypothetical for a typical Steglich Esterification)

| Parameter | Value |

| Purity (HPLC) | >98% |

| Reaction Yield | 70-85% |

Signaling Pathways of 9(S)-HODE

9(S)-HODE exerts its biological effects primarily through two signaling pathways: the GPR132 and PPARγ pathways.

GPR132 Signaling Pathway

9(S)-HODE is a potent agonist of the G protein-coupled receptor 132 (GPR132), also known as G2A.[4] Activation of GPR132 by 9(S)-HODE can lead to various downstream effects, including intracellular calcium mobilization and activation of protein kinase C (PKC).[9][10]

PPARγ Signaling Pathway

9(S)-HODE is also a ligand for the nuclear receptor PPARγ.[4] Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[11]

Research Applications and Experimental Protocols

This compound is utilized in various research applications to investigate its role in cellular processes. Due to its lipophilic nature, proper delivery to cells in culture is crucial.

Experimental Protocol: Treatment of Cultured Macrophages (e.g., THP-1) with this compound

-

Preparation of Stock Solution:

-

Dissolve this compound in ethanol or DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). Store at -20°C or -80°C.

-

-

Cell Culture and Differentiation:

-

Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Differentiate THP-1 monocytes into macrophages by treating with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[12]

-

-

Preparation of Treatment Medium:

-

For cellular treatments, it is essential to complex the lipophilic this compound with a carrier protein to enhance its solubility and delivery to cells.

-

Prepare a stock solution of fatty acid-free bovine serum albumin (BSA) in serum-free medium (e.g., 10% w/v).

-

Dilute the this compound stock solution into the BSA-containing medium to the desired final concentration (e.g., 1-30 µM). The molar ratio of the ester to BSA should be optimized, but a ratio of 2:1 to 4:1 is a common starting point.

-

Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

-

-

Cell Treatment:

-

Wash the differentiated THP-1 macrophages with phosphate-buffered saline (PBS).

-

Replace the culture medium with the prepared treatment medium containing the this compound-BSA complex.

-

Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

Downstream Analysis:

-

Following treatment, cells can be harvested for various analyses, including:

-

Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of target genes such as CD36, FABP4, and inflammatory cytokines.[12][13]

-

Protein Analysis: Perform Western blotting or ELISA to quantify protein levels.

-

Lipid Uptake Assays: Use fluorescently labeled lipoproteins (e.g., DiI-oxLDL) to assess changes in lipid uptake.

-

Calcium Imaging: To study acute signaling events via GPR132, load cells with a calcium-sensitive dye (e.g., Fura-2 AM) and measure changes in intracellular calcium concentration upon stimulation.[10]

-

-

Conclusion

This technical guide provides a framework for the synthesis and application of this compound in a research setting. The detailed protocols for synthesis and cell-based assays, along with the visualization of its key signaling pathways, offer a valuable resource for scientists and professionals in the field of lipid research and drug development. The availability of well-characterized synthetic this compound will facilitate a deeper understanding of its role in health and disease.

References

- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gsartor.org [gsartor.org]

- 7. researchgate.net [researchgate.net]

- 8. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic versus Non-Enzymatic Formation of 9(S)-HODE Cholesteryl Ester

Abstract: 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) cholesteryl ester is a significant oxidized lipid found in biological systems, particularly within atherosclerotic lesions. Its presence is linked to cellular signaling and pathological processes. The formation of this molecule can occur through two distinct pathways: highly specific enzymatic reactions and non-specific, free radical-mediated oxidation. Understanding the mechanisms, key mediators, and distinguishing features of these pathways is critical for researchers in lipidomics, cardiovascular disease, and drug development. This technical guide provides a detailed comparison of the enzymatic and non-enzymatic routes to 9(S)-HODE cholesteryl ester formation, complete with experimental protocols for their investigation and quantitative data for comparative analysis.

Introduction

Cholesteryl esters, formed by the esterification of cholesterol with a fatty acid, are the primary form for cholesterol storage and transport within lipoproteins.[1] When the esterified fatty acid is polyunsaturated, such as linoleic acid, it becomes susceptible to oxidation, leading to the formation of a diverse family of oxidized cholesteryl esters. Among these, this compound has garnered significant attention due to its biological activities and its abundance in oxidized low-density lipoprotein (oxLDL).[2]

The origin of the 9(S)-HODE moiety is a critical determinant of its biological context and stereochemistry. It can be produced through tightly regulated enzymatic processes, yielding a specific stereoisomer, or through random non-enzymatic oxidation, which results in a mixture of isomers.[3] This guide will dissect the two primary pathways:

-

Enzymatic Pathway: Characterized by the action of lipoxygenase (LOX) enzymes on pre-existing cholesteryl linoleate, resulting in a stereospecific product.

-

Non-Enzymatic Pathway: Driven by free radical-mediated lipid peroxidation, which oxidizes cholesteryl linoleate in a non-specific manner, typically in environments of high oxidative stress.

Distinguishing between these pathways is crucial for understanding the progression of diseases like atherosclerosis, where an initial enzymatic pattern of oxidation can give way to a predominantly non-enzymatic profile in advanced lesions.[4]

Enzymatic Formation Pathway

The enzymatic formation of this compound is a two-step process involving the initial synthesis of the cholesteryl linoleate substrate followed by its specific oxidation.

Step 1: Synthesis of Cholesteryl Linoleate The precursor molecule, cholesteryl linoleate, is synthesized within the endoplasmic reticulum (ER) by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[5] ACAT catalyzes the transfer of a fatty acyl group from a fatty acyl-CoA molecule to the 3-beta-hydroxyl group of cholesterol.[6] There are two isoforms, ACAT1 (ubiquitous) and ACAT2 (liver and intestine), that perform this function. For the purpose of this pathway, ACAT utilizes linoleoyl-CoA as the acyl donor.

Step 2: Stereospecific Oxidation by Lipoxygenase (LOX) The key enzymatic step is the direct oxidation of the linoleate moiety already esterified to cholesterol. The 15-lipoxygenase (15-LOX) enzyme, found in reticulocytes and human monocytes, can metabolize cholesteryl linoleate.[7] This reaction introduces molecular oxygen in a regio- and stereospecific manner to produce 9(S)-hydroperoxyoctadecadienoic acid (HPODE) cholesteryl ester, which is subsequently reduced by cellular peroxidases (e.g., glutathione peroxidase) to the stable this compound. While 15-LOX-1 predominantly produces 13-HODE from free linoleic acid, its action on cholesteryl linoleate can yield 9-HODE cholesteryl ester.[4][7]

Non-Enzymatic Formation Pathway

The non-enzymatic pathway is driven by free radical chain reactions, characteristic of oxidative stress. This process lacks the specificity of enzymes and results in a heterogeneous mixture of products. The primary substrate for this pathway is also cholesteryl linoleate, typically within LDL particles.

Mechanism of Formation The reaction is initiated by a reactive oxygen species (ROS), such as the hydroxyl radical (•OH), which abstracts a hydrogen atom from one of the bis-allylic carbons of the linoleate chain. This creates a lipid radical that rapidly reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from an adjacent fatty acid, propagating the chain reaction and forming a lipid hydroperoxide (HPODE). This process, known as lipid peroxidation, can generate both 9-HPODE and 13-HPODE cholesteryl esters.[8]

Crucially, because the initial radical attack and subsequent oxygen insertion are not enzymatically controlled, the reaction is not stereospecific. It produces a racemic mixture, containing approximately equal amounts of 9(S)-HPODE, 9(R)-HPODE, 13(S)-HPODE, and 13(R)-HPODE cholesteryl esters.[4][8] These hydroperoxides are then reduced to their corresponding stable HODE cholesteryl esters.

Comparative Analysis

The key distinctions between the enzymatic and non-enzymatic pathways are critical for interpreting lipidomic data. These differences are summarized below.

Table 1: Comparison of Enzymatic vs. Non-Enzymatic Formation Pathways

| Feature | Enzymatic Pathway | Non-Enzymatic Pathway |

| Primary Mediator | 15-Lipoxygenase (15-LOX) | Reactive Oxygen Species (ROS), Metal Ions (e.g., Cu²⁺) |

| Substrate | Cholesteryl Linoleate | Cholesteryl Linoleate |

| Stereospecificity | High (produces specific S or R isomers) | None (produces racemic S/R mixtures) |

| Product Profile | Specific isomers (e.g., 9(S)-HODE-CE) | Complex mixture of isomers (9/13-HODE, S/R enantiomers)[4] |

| Reaction Conditions | Physiologic, enzyme-dependent | Oxidative stress, presence of initiators |

| Biological Context | Regulated cellular processes, early-stage atherosclerosis[4] | Uncontrolled lipid peroxidation, advanced atherosclerosis[4] |

Table 2: Quantitative Data on HODE Metabolites

| Analyte | Sample Matrix | Concentration (nmol/L) | Inferred Pathway | Reference |

| 9-HODE | Rat Plasma | 57.8 ± 18.7 | Mixed | [9] |

| 13-HODE | Rat Plasma | 123.2 ± 31.1 | Mixed | [9] |

| 9-oxoODE | Rat Plasma | 218.1 ± 53.7 | Mixed | [9] |

| 13-oxoODE | Rat Plasma | 57.8 ± 19.2 | Mixed | [9] |

| HODEs | LDL from atherosclerosis patients | ~20x higher than controls | Mixed, predominantly Non-Enzymatic in advanced lesions | [4] |

Experimental Methodologies

Investigating the formation of this compound requires a multi-step workflow from sample preparation to final analysis.

Protocol: In Vitro ACAT Activity Assay

This protocol measures the activity of ACAT in microsomal fractions, which is the first step in the enzymatic pathway (synthesis of cholesteryl linoleate).

-

Enzyme Preparation: Isolate microsomal fractions from cultured cells (e.g., macrophages) or tissues known to express ACAT using differential centrifugation. Determine the protein concentration of the microsomal preparation (e.g., via BCA assay).[10]

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., potassium phosphate, pH 7.4), a known amount of microsomal protein (e.g., 10-50 µg), and cholesterol delivered in a suitable vehicle (e.g., mixed micelles with phosphatidylcholine).[11]

-

Reaction Initiation: Start the reaction by adding the radiolabeled substrate, such as [¹⁴C]oleoyl-CoA or, if available, [³H]linoleoyl-CoA, to a final concentration of ~10-20 µM.[10][12]

-

Incubation: Incubate the reaction tubes at 37°C for 30-60 minutes.

-

Reaction Termination & Lipid Extraction: Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.[10]

-

Analysis: Collect the lower organic phase. Evaporate the solvent under a stream of nitrogen. Resuspend the lipid extract in a small volume of solvent (e.g., hexane). Separate the cholesteryl esters from free fatty acids using thin-layer chromatography (TLC). Scrape the band corresponding to cholesteryl esters and quantify the amount of radioactivity using a scintillation counter.[10][11]

Protocol: In Vitro Non-Enzymatic Oxidation of LDL

This protocol describes a common method to generate non-enzymatically oxidized LDL, which is enriched in a racemic mixture of HODE cholesteryl esters.

-

LDL Isolation: Isolate LDL from fresh human plasma by sequential ultracentrifugation.

-

Preparation: Dialyze the isolated LDL extensively against phosphate-buffered saline (PBS) at 4°C to remove EDTA. Adjust the final protein concentration of the LDL solution to approximately 1 mg/mL.

-

Oxidation Initiation: Initiate lipid peroxidation by adding a freshly prepared solution of copper(II) sulfate (CuSO₄) to a final concentration of 5-10 µM.[13] Alternatively, a free radical initiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) can be used.[14]

-

Incubation: Incubate the LDL solution at 37°C. The oxidation process can be monitored over time (e.g., 2-24 hours) by measuring the formation of conjugated dienes (absorbance at 234 nm) or by using a TBARS assay for malondialdehyde (MDA) formation.[13][15]

-

Termination: Stop the reaction by adding a chelating agent like EDTA to a final concentration of 1 mM.

-

Analysis: The resulting oxidized LDL can be used for lipid extraction and subsequent LC-MS/MS analysis to profile the mixture of HODE cholesteryl esters.

Protocol: Chiral HPLC for 9-HODE Stereoisomer Separation

This protocol is essential for distinguishing between enzymatic (stereospecific) and non-enzymatic (racemic) formation pathways by separating the S and R enantiomers of 9-HODE.

-

Sample Preparation: Extract total lipids from the sample. If analyzing esterified HODEs, perform saponification to release the free fatty acids, followed by re-extraction.

-

Chromatography System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., Reprosil Chiral NR or Chiralcel OD-H).[16][17]

-

Mobile Phase: A normal-phase solvent system is typically used. An example is hexane/isopropyl alcohol/acetic acid (e.g., 98.8:1.2:0.01, v/v/v).[16] The exact ratio may require optimization.

-

Detection: Monitor the column effluent using a UV detector set to 234 nm, which is the characteristic absorbance maximum for the conjugated diene system in HODEs.[17]

-

Analysis: Inject authentic standards of 9(S)-HODE and 9(R)-HODE to determine their respective retention times. The elution order (S before R or vice versa) depends on the specific chiral column used.[16] Quantify the peak areas for the S and R enantiomers in the sample to determine their ratio. A ratio of approximately 1:1 indicates a non-enzymatic origin, whereas a significant enrichment of one enantiomer points to an enzymatic pathway.

Conclusion and Future Directions

The formation of this compound is a tale of two pathways: the specific, regulated enzymatic route and the chaotic, non-specific free-radical route. In early, controlled pathological states, enzymatic production by lipoxygenases may predominate, potentially generating specific signaling molecules. However, as oxidative stress overwhelms the system, such as in advanced atherosclerosis, the non-enzymatic pathway takes over, leading to a racemic mixture of oxidized lipids that contribute to cellular dysfunction.

For researchers and drug development professionals, the ability to distinguish these pathways is paramount. Chiral analysis of HODE isomers serves as a powerful diagnostic tool to infer the underlying mechanism of formation in biological samples. Future research should focus on developing more sensitive methods to quantify specific oxidized cholesteryl esters directly, without saponification, and to further elucidate the substrate specificity of ACAT enzymes for oxidized fatty acids. Such advancements will deepen our understanding of the role of these molecules in health and disease and may unveil new therapeutic targets to mitigate the consequences of oxidative stress.

References

- 1. Cholesteryl ester - Wikipedia [en.wikipedia.org]

- 2. LIPID MAPS [lipidmaps.org]

- 3. amsbio.com [amsbio.com]

- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 9. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]

- 13. A simple method to assess the oxidative susceptibility of low density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of Natural Food Antioxidants against LDL and DNA Oxidative Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Composition, anti-LDL oxidation, and non-enzymatic glycosylation inhibitory activities of the flavonoids from Mesembryanthemum crystallinum [frontiersin.org]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

The Role of 9(S)-HODE Cholesteryl Ester in Macrophage Foam Cell Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of macrophages into lipid-laden foam cells is a critical event in the initiation and progression of atherosclerosis. Oxidized low-density lipoprotein (oxLDL) is a key driver of this process, and its components, including oxidized cholesteryl esters, play a pivotal role. This technical guide provides a comprehensive overview of the role of a specific oxidized cholesteryl ester, 9(S)-hydroxy-10E,12Z-octadecadienoate cholesteryl ester (9(S)-HODE-CE), in foam cell formation. We will delve into the mechanisms of its uptake, intracellular metabolism, and its contribution to the pro-inflammatory and lipid-accumulating phenotype of macrophages. This guide also includes detailed experimental protocols and quantitative data to facilitate further research in this area.

Introduction: The Atherosclerotic Cascade and Foam Cell Genesis

Atherosclerosis, a chronic inflammatory disease of the arteries, is characterized by the formation of lipid-rich plaques within the arterial wall. A central player in this pathology is the macrophage. Circulating monocytes are recruited to the subendothelial space of arteries where they differentiate into macrophages.[1] These macrophages then avidly take up modified lipoproteins, particularly oxLDL, through scavenger receptors such as CD36 and SR-A.[2] This unregulated uptake leads to a massive accumulation of intracellular cholesterol and cholesteryl esters, transforming the macrophages into "foam cells," the hallmark of early atherosclerotic lesions.[1][3]

9(S)-HODE-CE is a prominent oxidized lipid species found within oxLDL and atherosclerotic plaques.[4][5] It is formed from the oxidation of cholesteryl linoleate, the most abundant polyunsaturated fatty acid in LDL. While the pro-atherogenic effects of oxLDL are well-established, the specific contribution of its individual components, such as 9(S)-HODE-CE, is an active area of investigation. This guide will elucidate the current understanding of how 9(S)-HODE-CE contributes to the formation and pro-inflammatory nature of foam cells.

The Journey of 9(S)-HODE Cholesteryl Ester: From oxLDL to Cellular Effector

The journey of 9(S)-HODE-CE from an extracellular lipoprotein particle to an intracellular signaling modulator involves a multi-step process.

Macrophage Uptake via Scavenger Receptors

9(S)-HODE-CE, as a component of oxLDL, is primarily taken up by macrophages through scavenger receptors.[2] Unlike the highly regulated LDL receptor, scavenger receptor expression is not downregulated by high intracellular cholesterol levels, leading to uncontrolled lipid accumulation.[2]

Experimental Workflow: Macrophage Uptake of Oxidized Lipoproteins

Caption: Uptake of 9(S)-HODE-CE-containing oxLDL by macrophage scavenger receptors.

Intracellular Hydrolysis: The Release of Bioactive Mediators

Once inside the lysosome, the cholesteryl ester core of the oxLDL particle, including 9(S)-HODE-CE, is subjected to enzymatic hydrolysis. Lysosomal acid lipase (LAL) initially hydrolyzes the cholesteryl esters to free cholesterol and free fatty acids.[2] However, the key step for the bioactivity of 9(S)-HODE-CE is the subsequent hydrolysis of the ester bond, releasing free 9(S)-HODE and cholesterol into the cytoplasm. This process is primarily mediated by neutral cholesteryl ester hydrolases (nCEH), with neutral cholesterol ester hydrolase 1 (NCEH1) and hormone-sensitive lipase (HSL) being the major enzymes in macrophages.[6][7][8][9][10] Interestingly, macrophage cholesteryl ester hydrolases show a preference for oxidized cholesteryl esters as substrates over their non-oxidized counterparts.[7][11]

Logical Relationship: Hydrolysis of 9(S)-HODE-CE

Caption: Enzymatic hydrolysis of 9(S)-HODE-CE in the macrophage cytoplasm.

Downstream Effects of 9(S)-HODE and Cholesterol: Fueling the Foam Cell Phenotype

The hydrolysis of 9(S)-HODE-CE unleashes two potent molecules that contribute to the pro-atherogenic foam cell phenotype: free 9(S)-HODE and free cholesterol.

9(S)-HODE: A Pro-inflammatory Mediator

Free 9(S)-HODE is a ligand for the G protein-coupled receptor GPR132 (also known as G2A).[4][12] Activation of GPR132 on macrophages initiates a signaling cascade that promotes a pro-inflammatory response. This includes the upregulation of inflammatory cytokines and the promotion of monocyte migration.[13] It is important to note that esterified HODEs, such as 9(S)-HODE-CE, do not directly activate GPR132, highlighting the critical role of intracellular hydrolysis.[4]

Signaling Pathway: 9(S)-HODE-GPR132 Axis

Caption: Pro-inflammatory signaling initiated by 9(S)-HODE through the GPR132 receptor.

Free Cholesterol: The Building Block of Foam Cells

The free cholesterol released from the hydrolysis of 9(S)-HODE-CE contributes to the expanding intracellular cholesterol pool. To prevent cytotoxicity from excess free cholesterol, macrophages esterify it with fatty acids, a reaction catalyzed by acyl-CoA:cholesterol acyltransferase 1 (ACAT1), and store the resulting cholesteryl esters in cytoplasmic lipid droplets.[14] This accumulation of lipid droplets is what gives foam cells their characteristic appearance.

A critical aspect of foam cell formation is the balance between cholesterol influx, esterification, and efflux. The ATP-binding cassette (ABC) transporters ABCA1 and ABCG1 are crucial for effluxing excess cholesterol to extracellular acceptors like apolipoprotein A-I and high-density lipoprotein (HDL).[15][16][17] While the direct effect of 9(S)-HODE on these transporters is still under investigation, the overall pro-inflammatory environment fostered by 9(S)-HODE can impair cholesterol efflux, further promoting lipid accumulation. For instance, 13-HODE, a related oxidized fatty acid, has been shown to induce cholesterol efflux through a PPAR-LXRα-ABCA1/SR-BI pathway, suggesting that different HODE isomers can have opposing effects.[18]

Quantitative Data on 9(S)-HODE and its Effects

The following tables summarize key quantitative data related to 9(S)-HODE and its role in atherosclerosis and macrophage function.

Table 1: Concentrations of 9-HODE in Biological Samples

| Sample Type | Condition | 9-HODE Concentration | Reference(s) |

| Human LDL | Healthy (Young) | Low (baseline) | [5] |

| Human LDL | Atherosclerotic Patients (Young) | ~20-fold increase vs. healthy | [5] |

| Human LDL | Atherosclerotic Patients (Elderly) | 30-100-fold increase vs. healthy young | [5] |

| Human Atherosclerotic Lesions | Advanced | Abundant, variable between patients | [4] |

Table 2: In Vitro Effects of 9-HODE on Macrophages

| Cell Type | Treatment | Effect | Magnitude of Effect | Reference(s) |

| THP-1 Monocytes/Macrophages | 9-HODE | Increased FABP4 expression | Significant increase | [12] |

| THP-1 Monocytes/Macrophages | 9-HODE | Upregulated GPR132 mRNA | Significant increase, augmented by PMA | [12] |

| Human Monocyte-derived Macrophages | oxLDL (containing 9-HODE) | Stimulation of IL-1β expression | - | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Induction and Staining of Macrophage Foam Cells

Objective: To induce foam cell formation in cultured macrophages and visualize lipid accumulation.

Materials:

-

Macrophage cell line (e.g., RAW264.7 or THP-1)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with supplements

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Oxidized LDL (oxLDL)

-

Phosphate-buffered saline (PBS)

-

10% Formalin or 4% Paraformaldehyde

-

60% Isopropanol

-

Oil Red O staining solution

-

Mayer's Hematoxylin

-

Aqueous mounting medium

Protocol:

-

Cell Culture and Differentiation (for THP-1):

-

Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and antibiotics.

-

To differentiate into macrophages, seed THP-1 cells onto glass coverslips in a 24-well plate and treat with 100-200 ng/mL PMA for 48-72 hours.

-

-

Foam Cell Induction:

-

Remove the differentiation medium and incubate the adherent macrophages with medium containing oxLDL (typically 50 µg/mL) for 24-48 hours.[20] Include a control group with no oxLDL.

-

-

Fixation:

-

Aspirate the medium and gently wash the cells twice with PBS.

-

Fix the cells with 10% formalin or 4% paraformaldehyde for 10-15 minutes at room temperature.[21]

-

-

Oil Red O Staining:

-

Counterstaining and Mounting:

-

Wash the cells with distilled water.

-

Lightly counterstain the nuclei with Mayer's Hematoxylin for 1 minute.

-

Wash thoroughly with tap water.

-

Mount the coverslips onto glass slides using an aqueous mounting medium.

-

-

Visualization:

-

Observe the cells under a light microscope. Lipid droplets will appear as red-orange structures within the cytoplasm.

-

Macrophage Cholesterol Efflux Assay

Objective: To quantify the rate of cholesterol efflux from macrophages to an acceptor like HDL.

Materials:

-

Macrophage foam cells (prepared as in 5.1)

-

[³H]-cholesterol

-

Serum-free medium

-

High-density lipoprotein (HDL) or apolipoprotein A-I (apoA-I) as cholesterol acceptors

-

Scintillation fluid and counter

Protocol:

-

Radiolabeling of Macrophages:

-

Incubate macrophages with medium containing [³H]-cholesterol (e.g., 1 µCi/mL) and an ACAT inhibitor (to increase the free cholesterol pool) for 24 hours.

-

-

Equilibration:

-

Wash the cells to remove excess radiolabel.

-

Incubate the cells in serum-free medium for 18-24 hours to allow for equilibration of the radiolabeled cholesterol within the cellular pools.[23]

-

-

Efflux Assay:

-

Replace the medium with serum-free medium containing the cholesterol acceptor (e.g., 50 µg/mL HDL).[24] Include a control with no acceptor.

-

Incubate for a defined period (e.g., 4-6 hours).

-

-

Quantification:

-

Collect the medium and lyse the cells.

-

Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.

-

-

Calculation:

-

Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cells)) x 100%.

-

Conclusion and Future Directions

This compound is an important component of oxidized LDL that actively contributes to macrophage foam cell formation and the pro-inflammatory milieu of the atherosclerotic plaque. Its uptake by macrophages and subsequent intracellular hydrolysis releases two key effector molecules: free 9(S)-HODE, which drives inflammation through GPR132 signaling, and free cholesterol, which promotes lipid droplet accumulation.

Future research should focus on several key areas:

-

Elucidating the precise downstream signaling pathways of GPR132 in macrophages to identify novel therapeutic targets for mitigating inflammation in atherosclerosis.

-

Investigating the direct effects of 9(S)-HODE on cholesterol efflux transporters to understand its impact on reverse cholesterol transport.

-

Developing specific inhibitors of nCEH1 to explore their potential in preventing foam cell formation.

-

Conducting in vivo studies to validate the role of 9(S)-HODE-CE in animal models of atherosclerosis.

A deeper understanding of the mechanisms by which 9(S)-HODE-CE and other oxidized lipids contribute to foam cell formation will be crucial for the development of new therapeutic strategies to combat atherosclerosis.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Macrophage‐mediated cholesterol handling in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysosomal Cholesterol Hydrolysis Couples Efferocytosis to Anti-Inflammatory Oxysterol Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strong increase in hydroxy fatty acids derived from linoleic acid in human low density lipoproteins of atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of neutral cholesterol ester hydrolysis in macrophage foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Macrophage cholesteryl ester hydrolases and hormone-sensitive lipase prefer specifically oxidized cholesteryl esters as substrates over their non-oxidized counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. ahajournals.org [ahajournals.org]

- 10. The critical role of neutral cholesterol ester hydrolase 1 in cholesterol removal from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of foam cell formation in atherosclerosis - ProQuest [proquest.com]

- 15. The effect of statins on ABCA1 and ABCG1 expression in human macrophages is influenced by cellular cholesterol levels and extent of differentiation [pubmed.ncbi.nlm.nih.gov]

- 16. ABCA1 and ABCG1 Protect Against Oxidative Stress–Induced Macrophage Apoptosis During Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Macrophage ABCA1 and ABCG1, but not SR-BI, promote macrophage reverse cholesterol transport in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 13-hydroxy linoleic acid increases expression of the cholesterol transporters ABCA1, ABCG1 and SR-BI and stimulates apoA-I-dependent cholesterol efflux in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 20. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]

- 23. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Impairment of Macrophage Cholesterol Efflux by Cholesterol Hydroperoxide Trafficking: Implications for Atherogenesis Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of 9(S)-HODE Cholesteryl Ester in Macrophages: A Technical Guide to its Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Within the complex milieu of atherosclerotic lesions, a variety of lipid species play critical roles in the progression of the disease. Among these, oxidized cholesteryl esters are of particular interest due to their abundance and biological activity. 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) cholesteryl ester is one such molecule, found accumulated in atherosclerotic plaques. While much of the research has focused on the free fatty acid form, 9(S)-HODE, understanding the signaling cascades initiated by its cholesteryl ester precursor is crucial for a comprehensive picture of its role in macrophage biology and atherogenesis. This technical guide provides an in-depth exploration of the signaling pathways of 9(S)-HODE cholesteryl ester in macrophages, from its initial hydrolysis to its downstream nuclear receptor and G-protein coupled receptor-mediated effects.

Core Signaling Axis: From Ester to Effector

The signaling cascade of this compound in macrophages is a multi-step process that begins with its uptake and subsequent hydrolysis to release the active 9(S)-HODE molecule. Once liberated, 9(S)-HODE can then engage with at least two key signaling pathways: the G-protein coupled receptor 132 (GPR132) and the peroxisome proliferator-activated receptor gamma (PPARγ).

Step 1: Hydrolysis of this compound

The initial and rate-limiting step in the signaling of this compound is its hydrolysis within the macrophage. Studies have indicated that macrophage cholesteryl ester hydrolases show a preference for oxidized cholesteryl esters over their non-oxidized counterparts[1][2]. This suggests that this compound, once taken up by the macrophage, is a prime substrate for these enzymes. Several enzymes are implicated in the hydrolysis of cholesteryl esters in macrophages, including:

-

Neutral Cholesteryl Ester Hydrolase 1 (NCEH1): Considered a key enzyme in the hydrolysis of cholesteryl esters in human macrophage foam cells[3].

-

Hormone-Sensitive Lipase (HSL): While present in murine macrophages, its role in human macrophages is less clear[4].

-

Carboxylesterases (CES1 and CES3): These enzymes also contribute to the overall cholesteryl ester hydrolase activity in human macrophages[5].

The hydrolysis of this compound releases free cholesterol and the signaling molecule 9(S)-HODE into the cytoplasm.

Figure 1: Hydrolysis of this compound in Macrophages.

Step 2: Downstream Signaling of 9(S)-HODE

Once liberated, 9(S)-HODE acts as a signaling molecule, primarily through two distinct pathways:

A. GPR132 Signaling Pathway:

9(S)-HODE is a known ligand for GPR132 (also known as G2A), a G-protein coupled receptor highly expressed in macrophages[6][7]. Activation of GPR132 by 9(S)-HODE can initiate a pro-inflammatory cascade. In macrophages, this signaling has been shown to proceed through a MyD88-PI3K-AKT pathway, which can lead to cellular migration and the release of pro-inflammatory mediators[8].

Figure 2: 9(S)-HODE-mediated GPR132 signaling cascade in macrophages.

B. PPARγ Signaling Pathway:

9(S)-HODE is also a ligand for the nuclear receptor PPARγ[9][10]. Activation of PPARγ in macrophages generally leads to the transcription of genes involved in lipid metabolism and the suppression of inflammatory responses. A key target gene of PPARγ activation by HODEs is Fatty Acid Binding Protein 4 (FABP4)[11][12]. Increased FABP4 expression is associated with lipid accumulation and foam cell formation. PPARγ activation can also influence the expression of the scavenger receptor CD36, further contributing to lipid uptake[7].

Figure 3: 9(S)-HODE-mediated PPARγ signaling cascade in macrophages.

Quantitative Data Summary

While direct quantitative data on the effects of this compound on macrophage gene expression is limited, studies using 9(S)-HODE provide valuable insights into the potential downstream effects.

| Ligand | Cell Type | Target Gene | Fold Change (mRNA) | Reference |

| 9-HODE | THP-1 Macrophages | FABP4 | Markedly Increased | [11] |

| 9-HODE | U937 Cells | PPARγ2 | 4-fold increase | [8] |

| 9-HODE | THP-1 Monocytes | FABP4 | Markedly Increased | [11] |

| 13-HODE | THP-1 Macrophages | FABP4 | Markedly Increased | [11] |

Experimental Protocols

Protocol 1: Preparation and Delivery of this compound to Cultured Macrophages using Albumin Complex

This protocol is adapted from general methods for delivering poorly soluble lipids to cells in culture[1][3][13].

Materials:

-

This compound (in ethanol or other suitable organic solvent)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS), sterile

-

Cell culture medium (e.g., RPMI-1640 or DMEM)

-

Sterile microcentrifuge tubes

-

Water bath or incubator at 37°C

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in 100% ethanol to a concentration of 1-10 mM. Store at -20°C.

-

Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10% (w/v). Filter-sterilize the solution through a 0.22 µm filter.

-

Complex this compound with BSA: a. In a sterile microcentrifuge tube, add the desired volume of the 10% BSA solution. b. While vortexing the BSA solution gently, slowly add the this compound stock solution to achieve the desired final concentration and molar ratio of lipid to BSA (typically ranging from 1:1 to 5:1). c. Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional vortexing to allow for complex formation.

-

Prepare treatment medium: Dilute the this compound-BSA complex into pre-warmed cell culture medium to the final desired treatment concentration.

-

Treat macrophages: Remove the existing culture medium from the macrophage cell culture and replace it with the treatment medium containing the this compound-BSA complex.

-

Incubate: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) before harvesting for downstream analysis.

Figure 4: Workflow for the preparation of 9(S)-HODE CE-albumin complex.

Protocol 2: Analysis of Target Gene Expression by Quantitative Real-Time PCR (qPCR)

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR instrument

-

qPCR primers for target and housekeeping genes

Procedure:

-

RNA Extraction: Following treatment with this compound, wash macrophage monolayers with cold PBS and lyse the cells. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: a. Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the gene of interest, and cDNA template. b. Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include a melt curve analysis to verify the specificity of the amplified product.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

qPCR Primer Sequences (Human):

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Commercial Source (Example) |

| GPR132 | CAGGTCAACCTATTGGTCAAGCC | GCCTTCTCATCACCAATGGTCC | OriGene (HP200058)[5] |

| PPARG | GCTTTGGCTTTACGGAATACCA | TGAAAGCGTGTCCGTGATGA | Sino Biological (HP101555)[14] |

| FABP4 | ACGAGAGGATGATAAACTGGTGG | GCGAACTTCAGTCCAGGTCAAC | OriGene (HP205321)[7] |

| CD36 | AGTCACTGCGACATGATTAATGGT | CTGCAATACCTGGCTTTTCTC | Sino Biological (HP100079)[13] |

| NCEH1 | AAGGTCTTCTCCGAAAGTGAAGG | CCTCCGTGGATATAGATGACGC | Published Literature[1] |

| LIPE (HSL) | GACTTCCTCCGGGAGTATGTC | GCGTGAACTGGAAGCCCA | Published Literature[15] |

| CES1 | ATCCACTCTCCGAAGGGCAACT | GACAGTGTCGTCTGTTCCTCCT | OriGene (HP231082)[16] |

| CES3 | Not readily available commercially, requires custom design | Not readily available commercially, requires custom design | - |

Protocol 3: Analysis of Protein Expression by Western Blot

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The signaling pathways of this compound in macrophages represent a critical area of study in the context of atherosclerosis. The preferential hydrolysis of this oxidized ester and the subsequent activation of both pro-inflammatory (GPR132) and metabolic/anti-inflammatory (PPARγ) pathways highlight its dual role in macrophage function. Further research, particularly utilizing direct treatment of macrophages with this compound, is needed to fully elucidate the quantitative impact on gene and protein expression and to unravel the precise balance between these opposing signaling arms. The protocols provided in this guide offer a framework for researchers to investigate these intricate pathways and their implications for cardiovascular disease.

References

- 1. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclodextrin overcomes deficient lysosome-to-endoplasmic reticulum transport of cholesterol in Niemann-Pick type C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]

- 4. youtube.com [youtube.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Liposome-mediated small RNA delivery to convert the macrophage polarity: A novel therapeutic approach to treat inflammatory uterine disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 9-cis β-Carotene Increased Cholesterol Efflux to HDL in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrophage Phenotyping in Atherosclerosis by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HDAC9 represses cholesterol efflux and generation of alternatively activated macrophages in atherosclerosis development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stimulation of cholesteryl ester synthesis in macrophages by extracts of atherosclerotic human aortas and complexes of albumin/cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reversible accumulation of cholesteryl esters in macrophages incubated with acetylated lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Significance of 9(S)-HODE Cholesteryl Ester in Atherosclerotic Plaques: A Technical Guide

Abstract

This technical guide provides an in-depth examination of 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) cholesteryl ester, an oxidized lipid species centrally implicated in the pathophysiology of atherosclerosis. We will explore its initial discovery within atherosclerotic lesions, detail its formation through both enzymatic and non-enzymatic pathways, and present its quantitative prevalence in diseased versus healthy tissues. Furthermore, this guide will elucidate the critical signaling pathways mediated by 9(S)-HODE that contribute to inflammation and plaque instability. Detailed experimental protocols for the extraction, identification, and quantification of this molecule are provided for researchers in lipidology and cardiovascular disease.

Introduction: An Oxidized Lipid Takes Center Stage

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids, cholesterol, and other substances in the artery walls, forming plaques.[1] A key component in this process is the oxidation of lipoproteins, particularly low-density lipoprotein (LDL). Linoleic acid is the most abundant polyunsaturated fatty acid within human LDL.[2] Its oxidation gives rise to stable products known as hydroxyoctadecadienoic acids (HODEs).[1][3] Among these, 9(S)-HODE, particularly in its esterified form as 9(S)-HODE cholesteryl ester, has been identified as a significant bioactive molecule within atherosclerotic lesions.[4] This guide delves into the discovery, quantification, and functional role of this specific oxidized cholesteryl ester in the progression of atherosclerosis.

Discovery and Presence in Atherosclerotic Plaques

The accumulation of HODEs in human atherosclerotic lesions was first described nearly two decades ago.[1] These oxidized derivatives of linoleic acid were found to be components of both the cholesteryl ester and phospholipid fractions within the plaques.[1] Specifically, this compound was originally extracted and identified directly from these advanced atherosclerotic lesions.[4][5] While linoleic acid constitutes 40-45% of the polyunsaturated fatty acids in a plaque, a substantial portion (around 30%) of these fatty acids are oxidized, underscoring the prevalence of species like 9-HODE.[1]

Quantitative Analysis: A Marker of Disease

The presence of 9-HODE is not merely qualitative; its concentration is significantly elevated in patients with atherosclerosis, making it a strong indicator of lipid peroxidation and disease state.[2] Studies have demonstrated a dramatic increase in 9-HODE levels in the LDL of atherosclerotic patients compared to healthy individuals.

| Comparison Group | Fold Increase in 9-HODE in LDL of Atherosclerotic Patients | Reference |

| Compared to healthy volunteers of the same age group (36-47 years) | 20-fold | [2] |

| Compared to young healthy individuals | 30 to 100-fold | [2] |

| Compared to 'healthy' individuals of the same older age group (69-94 years) | 2 to 3-fold | [2] |

Table 1: Quantitative Comparison of 9-HODE Levels in LDL.

Formation of 9(S)-HODE

The generation of 9-HODE from linoleic acid can occur through several distinct pathways. The precise origin of the 9(S)-HODE moiety in cholesteryl esters found in plaques—whether from enzymatic or random oxidation—remains a subject of investigation.[4][5]

-

Enzymatic Pathways:

-

Cyclooxygenases (COX-1 and COX-2): These enzymes can metabolize linoleic acid to hydroperoxy-octadecadienoic acids (HPODEs), which are then rapidly reduced to HODEs.[6]

-

Cytochrome P450: Microsomal cytochrome P450 enzymes also convert linoleic acid into a mix of 9-HPODE and 13-HPODE, which are subsequently reduced to their corresponding HODE forms.[6][7]

-

-

Non-Enzymatic Pathways:

Caption: Formation pathways of this compound.

Biological Role and Signaling in Atherosclerosis

In the context of advanced atherosclerosis, 9-HODE is not a passive bystander but an active signaling molecule that promotes disease progression. Its effects are mediated through specific cellular receptors.

-

GPR132 (G2A) Signaling: In later stages of atherosclerosis, the pro-inflammatory effects of 9-HODE are mediated through the G protein-coupled receptor 132 (GPR132).[1][3] This interaction promotes apoptosis, leading to an acellular, fragile plaque that is more prone to rupture—the primary cause of clinical events like myocardial infarction.[1][3]

Caption: Pro-inflammatory signaling of 9(S)-HODE via GPR132.

-

PPAR Activation: 9-HODE and its counterparts can directly activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARβ.[6][7] This activation can induce the transcription of genes involved in lipid uptake and stimulate the maturation of monocytes into macrophages, a critical step in foam cell formation and plaque development.[6]

Caption: 9(S)-HODE signaling through PPAR activation.

Experimental Protocols

Accurate analysis of this compound requires a multi-step process involving extraction, hydrolysis, purification, and detection.

General Analytical Workflow

The overall process involves extracting total lipids, liberating the HODE moiety from its ester linkage, purifying the free acid, and then performing chromatographic separation and mass spectrometric identification.

Caption: General workflow for 9-HODE analysis from biological samples.

Detailed Methodologies

A. Total Lipid Extraction (Folch Method)

-

Homogenize 0.5 to 1.0 gram of tissue in an ice-cold tube containing 20 mL of Folch solution (chloroform:methanol, 2:1 v/v).[8]

-

Vortex vigorously for 1 minute and allow the mixture to stand under nitrogen for 1 hour at room temperature, with occasional vortexing.[8]

-

Add 4 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.[8]

-

Carefully collect the lower organic phase, which contains the total lipids, avoiding the protein interface.

B. Alkaline Hydrolysis (Saponification)

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Resuspend the lipid film in 2-4 mL of methanol containing an antioxidant (e.g., 5 mg BHT/100 mL).[8]

-

Add an equal volume of 15% potassium hydroxide (KOH) and incubate in a water bath at 37-40°C for 30 minutes to hydrolyze the cholesteryl esters and phospholipids.[8][9]

-

Acidify the solution to pH 3 with 1 N HCl to protonate the free fatty acids.[8]

C. Solid Phase Extraction (SPE)

-

Condition a C18 SPE cartridge with methanol followed by pH 3 water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the HODEs and other fatty acids with a non-polar solvent like ethyl acetate or methanol.

-

Evaporate the solvent before analysis.

D. Chromatographic Separation and Detection

-

High-Performance Liquid Chromatography (HPLC):

-

Mass Spectrometry (MS):

-

For definitive identification and quantification, HPLC is coupled to a mass spectrometer (LC-MS/MS or LC-Q-TOFMS).

-

Ionization: Electrospray ionization (ESI) in negative mode is typically used.

-

Quantification: Isotope dilution with a deuterated internal standard (e.g., 13-HODE-d4) is the gold standard for accurate quantification.[9] The method can achieve limits of quantitation in the nanomolar range (9.7–35.9 nmol/L).[9]

-

Conclusion

The discovery of this compound within atherosclerotic plaques has shifted our understanding of the role of oxidized lipids from mere markers of oxidative stress to active participants in disease progression. Its significant upregulation in atherosclerotic patients and its ability to trigger pro-inflammatory and pro-apoptotic signaling pathways, such as those involving GPR132 and PPARs, highlight its importance. The detailed analytical methods provided herein offer a robust framework for researchers to further investigate the roles of 9(S)-HODE and other oxidized lipids, paving the way for the development of novel diagnostic markers and therapeutic strategies targeting the complex interplay of lipid oxidation and inflammation in cardiovascular disease.

References

- 1. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strong increase in hydroxy fatty acids derived from linoleic acid in human low density lipoproteins of atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 7. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

9(S)-HODE cholesteryl ester as a metabolite of linoleic acid metabolism

An In-depth Technical Guide on 9(S)-HODE Cholesteryl Ester as a Metabolite of Linoleic Acid Metabolism

For: Researchers, Scientists, and Drug Development Professionals

Abstract

9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) cholesteryl ester is a significant metabolite of linoleic acid found accumulated in atherosclerotic lesions. Its formation arises from both enzymatic pathways, involving lipoxygenases, and non-enzymatic free radical-mediated oxidation of linoleoyl cholesteryl esters, particularly within low-density lipoproteins (LDL). This guide provides a comprehensive overview of this compound, detailing its formation, methods for its detection and quantification, and its role in the pathophysiology of atherosclerosis. We present quantitative data on its prevalence, detailed experimental protocols for its analysis, and visualizations of its metabolic and signaling pathways. A key aspect of its biological activity appears to be its hydrolysis to the free acid, 9(S)-HODE, which acts as a signaling molecule through receptors such as GPR132 and peroxisome proliferator-activated receptors (PPARs), influencing inflammatory responses and foam cell formation.

Introduction

Linoleic acid is the most abundant polyunsaturated fatty acid in human low-density lipoproteins (LDL). Its oxidation is a critical event in the development of atherosclerosis.[1] The oxidation of linoleic acid gives rise to various products, including hydroperoxides that are subsequently reduced to stable hydroxy derivatives known as hydroxyoctadecadienoic acids (HODEs).[1] 9(S)-HODE, and its corresponding cholesteryl ester, are found in high concentrations in oxidized LDL and atherosclerotic plaques.[2][3] The presence of these oxidized lipids is not merely a marker of oxidative stress but also an active contributor to the disease's progression by modulating gene expression and cellular functions within the arterial wall.[4][5] This document serves as a technical resource for professionals engaged in cardiovascular research and drug development, offering detailed information on the biochemistry and cell biology of this compound.

Formation and Metabolism

The formation of this compound can occur through two primary routes:

-

Enzymatic Oxidation: Lipoxygenase enzymes can directly oxygenate linoleic acid that is already esterified to cholesterol.[6] Alternatively, free linoleic acid can be converted to 9(S)-HODE by lipoxygenases, cyclooxygenases, or cytochrome P450 enzymes, and subsequently esterified to cholesterol by acyl-CoA:cholesterol acyltransferase (ACAT) in cells like macrophages.[6][7]

-

Non-Enzymatic Oxidation: Under conditions of oxidative stress, the linoleic acid moiety of cholesteryl linoleate within LDL particles can undergo free-radical-induced peroxidation, leading to the formation of a racemic mixture of 9-HODE cholesteryl esters.[7]

Once inside the cell, particularly in macrophages, this compound can be hydrolyzed by neutral cholesteryl ester hydrolase (NCEH) to release free 9(S)-HODE and cholesterol.[8][9] This hydrolysis is a critical step, as the free 9(S)-HODE is the primary signaling-active molecule.[2]

Quantitative Data

The accumulation of HODEs is a hallmark of atherosclerosis. While specific quantitative data for the cholesteryl ester form is sparse, studies measuring the total amount of 9-HODE (after hydrolysis of esters) in LDL provide a clear indication of its significance.

Table 1: 9-HODE Levels in Low-Density Lipoprotein (LDL)

| Condition | Age Group | Fold Increase in 9-HODE vs. Healthy Controls | Citation(s) |

| Atherosclerosis | 36-47 years | ~20-fold | [1][2] |

| Atherosclerosis | 69-94 years | 30 to 100-fold (vs. young healthy) | [1] |

| Atherosclerosis | 69-94 years | 2 to 3-fold (vs. age-matched healthy) | [1] |

Table 2: Bioactivity of 9(S)-HODE (Free Acid)

| Biological Effect | Effective Concentration | Cell Type | Citation(s) |

| PPARα and PPARγ Transactivation | 68 µM | Mouse Aortic Endothelial Cells | [10] |

| Monocyte Chemotaxis | 10 µM | Primary Human Monocytes | [10] |

Signaling Pathways

The biological effects of this compound are primarily mediated by its hydrolysis product, 9(S)-HODE. Esterified HODEs have been shown not to activate the G protein-coupled receptor GPR132.[2]

GPR132 Signaling Pathway

9(S)-HODE is a potent ligand for GPR132, a receptor highly expressed in macrophages within atherosclerotic plaques.[2] Activation of GPR132 by 9(S)-HODE is associated with pro-inflammatory effects, contributing to the progression of atherosclerotic lesions.[2]

Caption: Hydrolysis of this compound is required for GPR132 activation.

PPARγ Signaling Pathway

9(S)-HODE also functions as a ligand for PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), a nuclear receptor that plays a complex role in inflammation and lipid metabolism.[4] Activation of PPARγ by 9(S)-HODE can lead to the increased expression of genes involved in lipid uptake, such as the scavenger receptor CD36, potentially contributing to foam cell formation.[4]

Caption: 9(S)-HODE activates the nuclear receptor PPARγ, regulating gene expression.

Experimental Protocols

Protocol for Synthesis of this compound Standard

This protocol involves a two-step process: enzymatic synthesis of 9(S)-HODE followed by its esterification to cholesterol.

Step 1: Enzymatic Synthesis of 9(S)-HODE

-

Substrate Preparation: Prepare a solution of linoleic acid in an appropriate buffer (e.g., borate buffer, pH 9.0).

-

Enzymatic Reaction: Add a lipoxygenase enzyme that produces 9(S)-HODE (e.g., specific isoforms from tomato or potato). Incubate at room temperature with gentle agitation, allowing for the conversion of linoleic acid to 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HPODE).

-

Reduction: Reduce the resulting 9(S)-HPODE to 9(S)-HODE using a reducing agent like stannous chloride (SnCl₂) or sodium borohydride.[3]

-

Purification: Purify the 9(S)-HODE from the reaction mixture using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Step 2: Esterification to Cholesterol

-

Activation of 9(S)-HODE: Convert the purified 9(S)-HODE to its acyl-CoA derivative using acyl-CoA synthetase in the presence of ATP and Coenzyme A.

-

Esterification Reaction: Incubate the 9(S)-HODE-CoA with cholesterol in the presence of acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme, present in macrophage membrane preparations, will catalyze the formation of this compound.[6]

-

Purification: Purify the final product, this compound, using normal-phase HPLC or SPE. The purity can be confirmed by LC-MS/MS.

Protocol for Extraction and Quantification from Biological Samples

This protocol outlines the extraction of this compound from plasma or tissue homogenates and its quantification by LC-MS/MS.

-

Lipid Extraction:

-

To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., d4-9-HODE cholesteryl ester).

-

Perform a liquid-liquid extraction using a chloroform:methanol (2:1, v/v) mixture (Folch method).[11]

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) for Class Separation:

-

Re-dissolve the dried lipid extract in a small volume of a non-polar solvent like chloroform or hexane.

-

Apply the sample to an aminopropyl silica SPE cartridge.[11]

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove neutral lipids.

-

Elute the cholesteryl ester fraction with a solvent of intermediate polarity, such as a mixture of hexane and diethyl ether.

-

Dry the eluted fraction under nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the sample in a suitable solvent for reverse-phase chromatography (e.g., methanol/isopropanol).

-

Inject the sample onto a C18 HPLC column.

-

Use a gradient elution with mobile phases consisting of water, acetonitrile, and isopropanol with an additive like ammonium acetate to facilitate ionization.

-

Perform mass spectrometric detection in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) for quantification. Monitor the transition from the parent ion of this compound to a characteristic product ion (e.g., the cholestadiene fragment at m/z 369.3).

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Experimental and Analytical Workflow

The comprehensive analysis of this compound in a research setting involves several key stages, from sample collection to data interpretation.

Caption: Workflow for the analysis of this compound from biological samples.

Conclusion

This compound is a key oxidized lipid that accumulates in atherosclerotic lesions and is indicative of oxidative stress and lipid peroxidation. Its biological significance largely stems from its role as a precursor to the signaling molecule 9(S)-HODE, which modulates inflammatory and metabolic pathways through receptors like GPR132 and PPARγ. Understanding the formation, quantification, and biological actions of this metabolite is crucial for developing novel therapeutic strategies aimed at mitigating the progression of atherosclerosis. The protocols and pathways detailed in this guide provide a foundational resource for researchers in this field.

References

- 1. Strong increase in hydroxy fatty acids derived from linoleic acid in human low density lipoproteins of atherosclerotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsartor.org [gsartor.org]

- 4. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholesteryl ester hydroperoxides increase macrophage CD36 gene expression via PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Incorporation of lipoxygenase products into cholesteryl esters by acyl-CoA:cholesterol acyltransferase in cholesterol-rich macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 8. Critical role of neutral cholesteryl ester hydrolase 1 in cholesteryl ester hydrolysis in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | NCEH1 hydrolyzes cholesterol esters [reactome.org]

- 10. caymanchem.com [caymanchem.com]

- 11. cambridge.org [cambridge.org]

GPR132 Receptor Activation by 9(S)-HODE and its Cholesteryl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 132 (GPR132), also known as G2A, is a member of the proton-sensing G protein-coupled receptor (GPCR) family.[1] It is predominantly expressed in immune cells such as macrophages and lymphocytes.[2][3] GPR132 is implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[3][4][5] The receptor is activated by certain oxidized metabolites of polyunsaturated fatty acids, with 9(S)-hydroxyoctadecadienoic acid (9(S)-HODE), a derivative of linoleic acid, being a key endogenous ligand.[3][6] This technical guide provides an in-depth overview of the activation of GPR132 by 9(S)-HODE and investigates the activity of its cholesteryl ester, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Ligand Activation of GPR132: 9(S)-HODE vs. 9(S)-HODE Cholesteryl Ester

Current research indicates a significant difference in the ability of 9(S)-HODE and its cholesteryl ester to activate GPR132. While 9(S)-HODE is a potent agonist, its cholesteryl ester form exhibits minimal to no activity.

Studies have shown that oxidized free fatty acids, and not their esterified counterparts, are responsible for GPR132 activation.[7] One key study demonstrated that 9(S)-HODE in its cholesteryl ester form showed little activity in inducing intracellular calcium mobilization, a primary readout for GPR132 activation.[7] This suggests that the free carboxyl group of the fatty acid is crucial for receptor binding and activation.

Data Presentation

The following tables summarize the quantitative and qualitative data on the activation of GPR132 by 9(S)-HODE and its cholesteryl ester.

Table 1: Quantitative Activation Data for GPR132 by 9(S)-HODE

| Assay Type | Cell Line | Parameter | Value (µM) |

| Calcium Mobilization | CHO-G2A | EC50 | ~2 |

EC50 (Half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Qualitative Activation Data for GPR132 by this compound

| Assay Type | Ligand | Activity |

| Calcium Mobilization | This compound | Little to no activity |

GPR132 Signaling Pathways

Upon activation by 9(S)-HODE, GPR132 couples to multiple G protein signaling pathways, leading to diverse cellular responses. The primary pathways identified are Gαq, Gαi, and the G protein-independent β-arrestin pathway.

Gαq Signaling Pathway